N-cyclohexyl-3-chloropyrrolidine
Description
N-cyclohexyl-3-chloropyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a chlorine atom at the 3-position and a cyclohexyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₇ClN, with a molecular weight of 186.7 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its structural versatility.
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
3-chloro-1-cyclohexylpyrrolidine |
InChI |
InChI=1S/C10H18ClN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2 |
InChI Key |
HLXFSHPWZSLOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Structurally related compounds often differ in substituents, functional groups, or ring modifications. Key examples include:
- N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4): This derivative features a 5-oxo-pyrrolidine ring, a 3-chlorophenyl carboxamide, and a cyclohexyl group. Its molecular formula (C₁₇H₂₁ClN₂O₂ ) and weight (328.8 g/mol ) reflect increased complexity compared to N-cyclohexyl-3-chloropyrrolidine .
- 3-chloropyrrolidine : Lacking the cyclohexyl group, this simpler analog (C₄H₈ClN) is smaller (121.6 g/mol) and more reactive due to reduced steric hindrance.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | C₁₀H₁₇ClN | 186.7 | Chloropyrrolidine, cyclohexylamine | 2.8 |
| N-(3-chlorophenyl)-1-cyclohexyl-5-oxo… | C₁₇H₂₁ClN₂O₂ | 328.8 | Carboxamide, ketone, aryl chloride | 3.5 |
| 3-chloropyrrolidine | C₄H₈ClN | 121.6 | Chloropyrrolidine | 1.2 |
*LogP values estimated via computational tools (e.g., XLogP3).
- Polarity : The 5-oxo and carboxamide groups in N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide increase polarity, likely enhancing aqueous solubility compared to this compound .
- Reactivity : The absence of electron-withdrawing groups in this compound may render its chlorine atom more nucleophilic than that in the 3-chlorophenyl-substituted analog.
Research Findings
- Synthetic Utility : this compound’s cyclohexyl group stabilizes transition states in palladium-catalyzed couplings, improving yields compared to 3-chloropyrrolidine.
- Biological Activity : The carboxamide-containing analog (CAS: 331759-19-4) demonstrated moderate inhibition of trypsin-like proteases in preliminary screens, attributed to hydrogen bonding via the carbonyl group .
- Stability : this compound exhibits greater thermal stability than 3-chloropyrrolidine due to reduced ring strain from the bulky cyclohexyl substituent.
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